molecular formula C11H14ClNO B13287028 N-(2-chlorophenyl)oxan-4-amine

N-(2-chlorophenyl)oxan-4-amine

Cat. No.: B13287028
M. Wt: 211.69 g/mol
InChI Key: XCCSAYVASZUIOF-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)oxan-4-amine is a heterocyclic amine featuring an oxane (tetrahydropyran) ring with an amine group at the 4-position, substituted by a 2-chlorophenyl group. The 2-chlorophenyl moiety is notable for its electron-withdrawing effects, which influence electronic environments and intermolecular interactions in related compounds .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chlorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

XCCSAYVASZUIOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2Cl

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • N-(2-Chlorophenyl)acetamide: Studies on 35Cl NQR frequencies reveal that substituents on the amide side chain alter the electronic environment of the chlorine atom. For example, alkyl groups reduce the NQR frequency, while aryl or chlorinated alkyl groups increase it compared to N-(2-chlorophenyl)acetamide.

Heterocyclic Amines with Chlorophenyl Groups

  • 6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amines :
    These oxadiazine derivatives (e.g., compound 4m ) are synthesized via dehydrosulfurization of thiourea precursors using I₂/Et₃N, yielding up to 67% under mild conditions. While structurally distinct from the oxane-based target compound, the presence of a 4-chlorophenyl group highlights the role of chlorine positioning in modulating reactivity and crystallinity .
  • 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine :
    This oxazole derivative (CAS: 380194-24-1) shares a 2-chlorophenyl group but differs in the heterocyclic core. The sulfonyl and furyl substituents introduce steric and electronic complexity, suggesting that the oxane ring in the target compound may offer distinct solubility or hydrogen-bonding properties .

Bulky Aryl-Substituted Amines

  • N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) :
    This triarylmethane derivative (mp 131.4°C) features a bulky 2-chlorophenyl-diphenylmethyl group. Its high melting point reflects strong van der Waals interactions, a trend that may extend to N-(2-chlorophenyl)oxan-4-amine if crystalline packing is similar .

Physical and Chemical Properties

Melting Points and Stability

  • Oxadiazine derivatives (e.g., 4m ) melt at 159–161°C, while triarylmethanes (e.g., T109) range from 120–166°C. These data suggest that this compound, if solid, may exhibit a melting point within this range, contingent on crystallinity and substituent effects .

Spectral Data

  • Infrared (IR) and NMR spectra of related compounds (e.g., 13a–e in ) show characteristic peaks for C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹). For the target compound, analogous peaks may appear for the oxane ring (C-O-C) and amine protons .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Key Data/Reference
This compound Oxane 2-Chlorophenyl, amine N/A Inferred properties
N-[(2-Chlorophenyl)diphenylmethyl]aniline Triarylmethane 2-Chlorophenyl, diphenylmethyl 131.4 High steric bulk
6-(4-Chlorophenyl)-N-aryl-oxadiazin-2-amine Oxadiazine 4-Chlorophenyl, trichloromethyl 159–161 67% yield via I₂/Et₃N
2-(2-Chlorophenyl)-oxazol-5-amine Oxazole 2-Chlorophenyl, sulfonyl N/A CAS: 380194-24-1

Biological Activity

N-(2-chlorophenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and comparative activity with similar compounds, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence several biochemical pathways, which may lead to therapeutic effects in various diseases. The compound's unique structural configuration allows it to bind selectively to specific targets, enhancing its potential as a drug candidate .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting pathways involved in cancer progression. In vitro experiments demonstrated a significant reduction in the proliferation of various cancer cell lines .
  • Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses, indicating its applicability in treating inflammatory diseases .
  • Enzyme Interaction : this compound interacts with various biomolecules, influencing enzymatic activity crucial for its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)oxan-4-amineChlorine at position 4Similar enzyme inhibition potential
N-(2-amino-4-fluorophenyl)oxan-4-amineFluorine substitution affecting reactivityIncreased selectivity as HDAC inhibitor
N-(2-chloro-4-methylphenyl)oxan-2-amineMethyl group alters electronic propertiesDifferent interaction profiles

Case Study 1: Antitumor Activity

A notable study investigated the antitumor properties of this compound. The results indicated that the compound significantly inhibited the proliferation of cancer cells in vitro. This suggests its potential as an anticancer agent, warranting further exploration into its mechanism and efficacy in vivo .

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses. In experimental models, this compound demonstrated a capacity to reduce markers of inflammation, highlighting its therapeutic potential in managing inflammatory diseases .

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